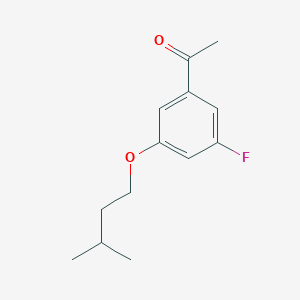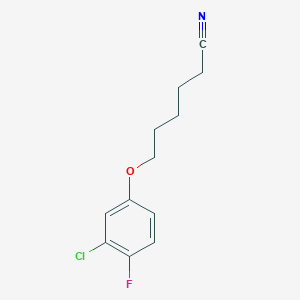![molecular formula C9H8F4O2 B7992220 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethanol](/img/structure/B7992220.png)
1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethanol is an organic compound characterized by the presence of both fluorine and trifluoromethoxy groups. These functional groups impart unique chemical properties, making the compound valuable in various scientific and industrial applications. The compound’s structure consists of a phenyl ring substituted with a fluoro group at the 3-position and a trifluoromethoxy group at the 4-position, along with an ethanol moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethanol typically involves the reaction of 3-fluoro-4-(trifluoromethoxy)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: 3-Fluoro-4-(trifluoromethoxy)benzaldehyde or 3-fluoro-4-(trifluoromethoxy)benzoic acid.
Reduction: 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties, which may enhance drug efficacy and stability.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with improved chemical resistance and thermal stability.
Wirkmechanismus
The mechanism of action of 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethanol involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity towards enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects. For example, the compound may inhibit or activate specific enzymes, affecting metabolic processes and cellular functions.
Vergleich Mit ähnlichen Verbindungen
- 3-Fluoro-4-(trifluoromethoxy)benzaldehyde
- 3-Fluoro-4-(trifluoromethoxy)benzoic acid
- 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane
Comparison: 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethanol is unique due to the presence of both an alcohol group and fluorinated substituents. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the alcohol group allows for further functionalization and derivatization, while the fluorinated groups enhance the compound’s stability and lipophilicity, making it a valuable intermediate in drug development and material science.
Eigenschaften
IUPAC Name |
1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O2/c1-5(14)6-2-3-8(7(10)4-6)15-9(11,12)13/h2-5,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYXSWQQAWPYHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC(F)(F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(3,5-Dimethoxyphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol](/img/structure/B7992170.png)





![4-[(Tetrahydrofurfuryloxy)methyl]benzaldehyde](/img/structure/B7992209.png)


